2-[(pyridin-2-yl)methyl]aniline 2-[(pyridin-2-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 53114-00-4
VCID: VC6516038
InChI: InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2
SMILES: C1=CC=C(C(=C1)CC2=CC=CC=N2)N
Molecular Formula: C12H12N2
Molecular Weight: 184.242

2-[(pyridin-2-yl)methyl]aniline

CAS No.: 53114-00-4

Cat. No.: VC6516038

Molecular Formula: C12H12N2

Molecular Weight: 184.242

* For research use only. Not for human or veterinary use.

2-[(pyridin-2-yl)methyl]aniline - 53114-00-4

Specification

CAS No. 53114-00-4
Molecular Formula C12H12N2
Molecular Weight 184.242
IUPAC Name 2-(pyridin-2-ylmethyl)aniline
Standard InChI InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2
Standard InChI Key BWSLINKKCILOEB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=CC=CC=N2)N

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure consists of an aniline group (C₆H₅NH₂) substituted at the ortho position with a pyridin-2-ylmethyl group. The SMILES notation C1=CC=C(C(=C1)CC2=CC=CC=N2)N and InChIKey BWSLINKKCILOEB-UHFFFAOYSA-N confirm this connectivity. The pyridine ring introduces aromatic nitrogen, enabling potential coordination with metal ions, while the aniline group provides a reactive amine site for further functionalization.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
SMILESC1=CC=C(C(=C1)CC2=CC=CC=N2)N
InChIKeyBWSLINKKCILOEB-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) data for various adducts, calculated via ion mobility spectrometry, provide insights into its gas-phase behavior :

Table 2: Collision Cross-Section (CCS) Predictions

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.10733140.2
[M+Na]⁺207.08927155.2
[M+NH₄]⁺202.13387149.7
[M-H]⁻183.09277145.7

These values indicate moderate polarity, consistent with its hybrid aromatic-amines structure. The [M+H]⁺ adduct’s lower CCS (140.2 Ų) suggests a compact conformation in the gas phase .

Synthetic Methodologies

Direct Synthesis Approaches

While no explicit protocol for 2-[(pyridin-2-yl)methyl]aniline is documented, analogous compounds like N,N-bis(pyridin-2-ylmethyl)aniline ligands provide methodological insights. A solvent-free solid-phase reaction using aniline derivatives and 3-(chloromethyl)pyridine hydrochloride with potassium carbonate (K₂CO₃) at 50°C for 12 hours achieves high yields (86–92%) . Adapting this method with a 1:1 molar ratio of aniline to 3-(chloromethyl)pyridine hydrochloride could yield the mono-substituted target compound.

Reaction Scheme:

Aniline+3-(Chloromethyl)pyridine hydrochlorideK2CO3,50°C2-[(Pyridin-2-yl)methyl]aniline\text{Aniline} + \text{3-(Chloromethyl)pyridine hydrochloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{50°C}} \text{2-[(Pyridin-2-yl)methyl]aniline}

Comparative Analysis with Substituted Derivatives

The methyl-substituted analog, 2-Methyl-5-[(pyridin-2-yl)methyl]aniline (C₁₃H₁₄N₂), shares structural similarities but exhibits a higher molecular weight (198.26 g/mol) . Its synthesis likely follows similar pathways, though substituent positioning affects reactivity and purification requirements.

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound’s stability under mild thermal conditions (50°C) suggests suitability for industrial-scale synthesis. While solubility data are unavailable, the presence of polar amine and pyridine groups implies moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

Spectroscopic Fingerprints

Predicted mass spectra for adducts (Table 2) align with molecular ion peaks at m/z 185.10733 ([M+H]⁺) and 207.08927 ([M+Na]⁺) . Infrared spectroscopy would likely show N-H stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1500 cm⁻¹).

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